molecular formula C14H14ClNO2 B568017 3-(Benzyloxy)-5-chloro-2-ethoxypyridine CAS No. 1245563-13-6

3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Cat. No.: B568017
CAS No.: 1245563-13-6
M. Wt: 263.721
InChI Key: BCAHLCQXFXIFIX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-chloro-2-ethoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with benzyloxy, chloro, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-chloro-2-ethoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(Benzyloxy)-5-chloro-2-ethoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-5-chloro-2-ethoxypyridine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-chloro-2-ethoxy-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-2-17-14-13(8-12(15)9-16-14)18-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAHLCQXFXIFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Cl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682442
Record name 3-(Benzyloxy)-5-chloro-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-13-6
Record name 3-(Benzyloxy)-5-chloro-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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